3-Bromo-N-(1-phenylethyl)benzamide
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Overview
Description
3-Bromo-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C15H14BrNO It is a derivative of benzamide, where the amide nitrogen is substituted with a 1-phenylethyl group and the benzene ring is brominated at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-phenylethyl)benzamide typically involves the reaction of 3-bromobenzoic acid with 1-phenylethylamine. The reaction is often carried out in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the employment of catalysts such as palladium (Pd) can further optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(1-phenylethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted benzamides, benzoic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-N-(1-phenylethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(1-phenylethyl)benzamide
- 3-Fluoro-N-(1-phenylethyl)benzamide
- 3-Iodo-N-(1-phenylethyl)benzamide
Uniqueness
3-Bromo-N-(1-phenylethyl)benzamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C15H14BrNO |
---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
3-bromo-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C15H14BrNO/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,1H3,(H,17,18) |
InChI Key |
HMYKUFFNKSBISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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